

In-Depth Technical Guide to FK409: A Potent Spontaneous Nitric Oxide Donor

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Compound of Interest

Compound Name: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Cat. No.: B1143223

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Abstract

FK409, with the chemical name (\pm) -(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a well-characterized cell-permeable small molecule that functions as a spontaneous nitric oxide (NO) donor.[1] It has garnered significant interest in pharmacological research due to its potent vasorelaxant and antiplatelet activities, which are attributed to its ability to release NO in a controlled manner.[2] This document provides a comprehensive overview of the physical and chemical properties of FK409, its mechanism of action through the nitric oxide signaling pathway, and detailed experimental protocols for its analysis and the characterization of its biological effects.

Physical and Chemical Properties

FK409 is a crystalline solid with a molecular formula of $C_8H_{13}N_3O_4$ and a molecular weight of 215.21 g/mol .[1][3] It is also known by the synonym NOR-3. The compound is stable for at least four years when stored at $-20^{\circ}C$ as a crystalline solid.[1] FK409 exhibits solubility in various organic solvents and aqueous buffers, which is crucial for its application in in vitro and in vivo studies.

Table 1: Physical and Chemical Properties of FK409

Property	Value	Reference
Chemical Name	(±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide	[1]
Synonym	NOR-3	[1]
Molecular Formula	C ₈ H ₁₃ N ₃ O ₄	[1][3]
Molecular Weight	215.21 g/mol	[3]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years (as solid)	[1]

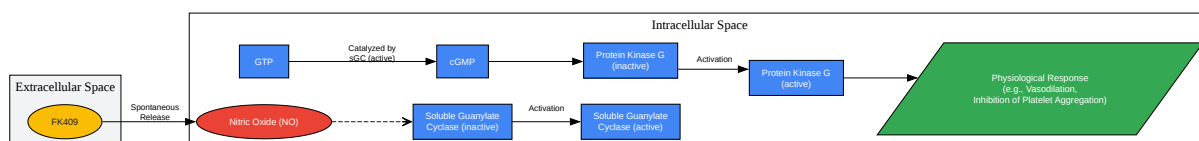
Table 2: Solubility of FK409

Solvent	Solubility	Reference
Ethanol	~36 mg/mL	[1]
DMSO	~20 mg/mL	[1]
Dimethyl formamide	~34 mg/mL	[1]
PBS (pH 7.2)	~2.2 mg/mL	[1]

Mechanism of Action and Signaling Pathway

FK409 exerts its biological effects through the spontaneous release of nitric oxide (NO). This release is time-dependent and can be accelerated in the presence of sulfhydryl-bearing compounds such as L-cysteine and glutathione. The liberated NO, a gaseous signaling molecule, diffuses across cell membranes and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets,

resulting in a cascade of physiological responses including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.



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Caption: Signaling pathway of FK409 via nitric oxide release.

Experimental Protocols

Measurement of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO released from FK409 by quantifying the accumulation of its stable oxidation product, nitrite, in solution.

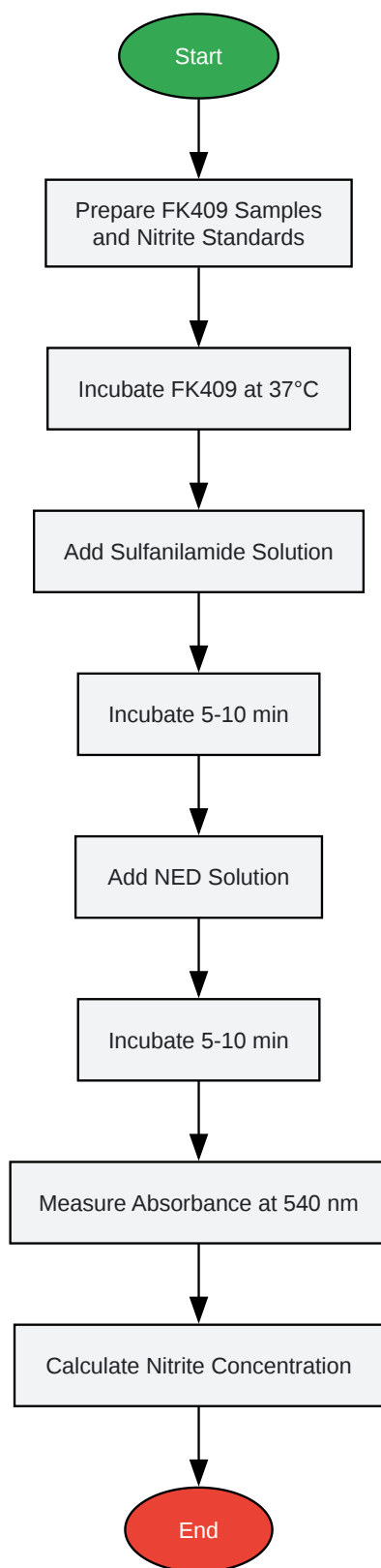
Materials:

- FK409
- Phosphate-buffered saline (PBS), pH 7.4
- Griess Reagent Kit (containing sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)
- Sodium nitrite (NaNO₂) standard solution
- 96-well microplate

- Microplate reader

Procedure:

- Prepare a stock solution of FK409 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in PBS (pH 7.4).
- Incubate the FK409 solution at 37°C for various time points to allow for NO release and subsequent conversion to nitrite.
- Prepare a series of sodium nitrite standards in PBS (e.g., 1-100 μ M) to generate a standard curve.
- In a 96-well plate, add 50 μ L of the incubated FK409 samples and 50 μ L of the nitrite standards to individual wells.
- Add 50 μ L of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 μ L of the NED solution to each well and incubate for a further 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.



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Caption: Workflow for the Griess assay to measure nitrite.

In Vitro Platelet Aggregation Assay

This protocol outlines a method to assess the inhibitory effect of FK409 on platelet aggregation using light transmission aggregometry.

Materials:

- Freshly drawn human or animal blood in citrate anticoagulant
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- FK409
- Platelet agonist (e.g., adenosine diphosphate (ADP) or collagen)
- Saline
- Light transmission aggregometer

Procedure:

- Prepare PRP and PPP from citrated whole blood by differential centrifugation.
- Adjust the platelet count in the PRP if necessary.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-warm aliquots of PRP to 37°C.
- To an aggregometer cuvette containing PRP, add a specific concentration of FK409 or vehicle control (e.g., DMSO diluted in saline) and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
- Initiate platelet aggregation by adding a platelet agonist (e.g., ADP).
- Record the change in light transmission for several minutes to obtain an aggregation curve.
- The inhibitory effect of FK409 is calculated as the percentage reduction in the maximum aggregation compared to the vehicle control.

Quantitative Data

Table 3: In Vitro and In Vivo Antiplatelet Activity of FK409

Assay	Species	Agonist	Parameter	Value	Reference
Platelet Aggregation	Rat	ADP (2.0 μ M)	IC50	4.32 \pm 0.95 μ M	[2]
Extracorporeal Shunt Model	Rat	-	Max. Inhibition (10 mg/kg, p.o.)	52%	[2]

Table 4: Nitric Oxide Release Kinetics

Condition	Parameter	Value	Reference
In solution	Half-life	30 min	
In the presence of 25 mM L-cysteine	Rate constant for NO release	13-fold increase	

Conclusion

FK409 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of nitric oxide. Its well-defined chemical properties, spontaneous NO-releasing mechanism, and potent biological activities make it a suitable candidate for further investigation in the development of novel therapeutic agents for cardiovascular and other diseases where NO signaling plays a crucial role. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted actions of FK409.

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